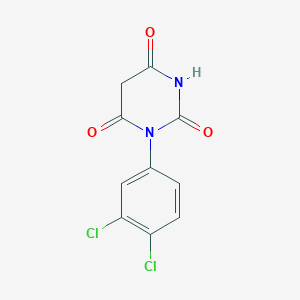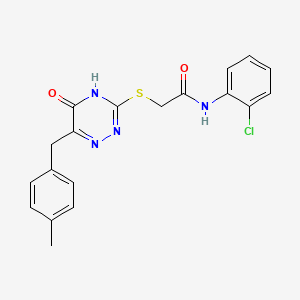
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione, commonly known as 3,4-dichlorophenyl diazinone (DCD), is an organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid that is insoluble in water and has a melting point of around 103 °C. DCD is a versatile compound that has been used in studies of various biochemical and physiological processes. It has been used in the synthesis of various drugs and has been studied for its potential pharmacological effects.
科学研究应用
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various drugs and has been studied for its potential pharmacological effects. It has also been used in studies of various biochemical and physiological processes, such as the regulation of gene expression and protein synthesis. Additionally, 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione has been used in the synthesis of various other compounds, such as polymers and dyes.
作用机制
The exact mechanism of action of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is not yet fully understood. However, it is thought to act as an inhibitor of various enzymes, such as cytochrome P450 enzymes and monoamine oxidase enzymes. Additionally, it has been suggested that 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione may act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and monoamine oxidase enzymes. Additionally, 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione has been shown to have a variety of effects on gene expression and protein synthesis.
实验室实验的优点和局限性
The main advantages of using 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione in laboratory experiments are that it is relatively inexpensive and easy to obtain, and that it has a wide range of applications. However, there are some limitations to using 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione in laboratory experiments. It is not very soluble in water, and it has a relatively low melting point, which can make it difficult to work with. Additionally, the exact mechanism of action of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is not yet fully understood, which can make interpreting the results of experiments using 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione more difficult.
未来方向
Further research into the potential applications of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is needed to fully understand its potential pharmacological effects and its mechanism of action. Additionally, further research into the biochemical and physiological effects of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is needed to better understand its potential uses in various scientific research applications. Additionally, further research into the synthesis of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is needed to develop more efficient and cost-effective methods of synthesis. Finally, further research into the advantages and limitations of using 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione in laboratory experiments is needed to ensure that it is used in the most effective and safe manner.
合成方法
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione can be synthesized by a variety of methods, including the reaction of 3,4-dichlorophenol with sodium nitrite in the presence of sulfuric acid, the reaction of 3,4-dichlorophenol with sodium azide in the presence of sulfuric acid, and the reaction of 3,4-dichlorophenol with potassium hydroxide in the presence of sulfuric acid. All of these reactions require careful control of the reaction conditions to ensure the desired product is obtained.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVKZPLPRPCPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2622448.png)
![(1R)-1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2622449.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2622450.png)

![(2-Bromo-5-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2622455.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2622457.png)
![N-{3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propyl}methanesulfonamide](/img/structure/B2622458.png)

![6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2622463.png)
![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2622464.png)
![5-methyl-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2622465.png)
![N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2622466.png)